

Technical Guide: Bisphenol B-d8 Certificate of Analysis

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Compound of Interest

Compound Name: *Bisphenol B-d8*

Cat. No.: *B15622581*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols relevant to a Certificate of Analysis (CoA) for **Bisphenol B-d8** (BPB-d8). Given that a specific, publicly available CoA for this standard is not readily found, this document synthesizes typical analytical methodologies and data expectations for a deuterated chemical standard of this nature.

Compound Information

Bisphenol B-d8 is the deuterated analog of Bisphenol B (BPB), a member of the bisphenol family of compounds. Deuterated standards are essential for use as internal standards in quantitative mass spectrometry-based assays, providing a reliable reference for the accurate measurement of the non-deuterated analyte in complex matrices.

Parameter	Value
Compound Name	Bisphenol B-d8
Synonyms	4,4'-(1-Methylpropylidene)bisphenol-d8, 4,4'-sec-Butylidenediphenol-d8
Molecular Formula	C ₁₆ H ₁₀ D ₈ O ₂
Molecular Weight	250.36 g/mol
CAS Number	2469735-90-6
Unlabeled CAS Number	77-40-7
Appearance	Off-White Solid

Analytical Data Summary

The following tables summarize the typical quantitative data expected on a Certificate of Analysis for **Bisphenol B-d8**.

Table 2.1: Identity and Purity

Test	Method	Specification
Purity by HPLC	High-Performance Liquid Chromatography	>95% [1] [2]
Identity by ¹ H NMR	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure
Identity by MS	Mass Spectrometry	Conforms to structure

Table 2.2: Physical Properties

Property	Value
Melting Point	Not specified (literature for non-deuterated BPB is ~150-152 °C)
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and DMSO.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify the quality of **Bisphenol B-d8** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of bisphenols.[3][4]

- Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP C18, 250 x 4.6 mm, 4 µm) is commonly used.[3]
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute the analyte. A typical gradient might start at 55% Acetonitrile and increase to 100% over 25 minutes.[3]
- Flow Rate: Approximately 0.6 - 1.0 mL/min.[3]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C).
- Detection: UV detection at a wavelength of approximately 227 nm.[3]
- Injection Volume: 10-20 µL.
- Sample Preparation: The **Bisphenol B-d8** standard is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While a specific protocol for **Bisphenol B-d8** is not readily available, a general procedure for the NMR analysis of a small organic molecule is as follows.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Sample Preparation:** A few milligrams of the **Bisphenol B-d8** standard are dissolved in the deuterated solvent in an NMR tube.
- **Data Acquisition:** A standard ^1H NMR spectrum is acquired. The absence of signals in the aromatic region where protons would be expected in the non-deuterated compound, and the presence of signals corresponding to the remaining protons (e.g., the ethyl and methyl groups), would confirm the deuteration pattern and the overall structure.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

The identity of **Bisphenol B-d8** is confirmed by mass spectrometry, which also provides information on its fragmentation pattern. This protocol is based on the findings of Zhao et al. (2016) for Bisphenol B.[\[1\]](#)[\[5\]](#)[\[6\]](#)

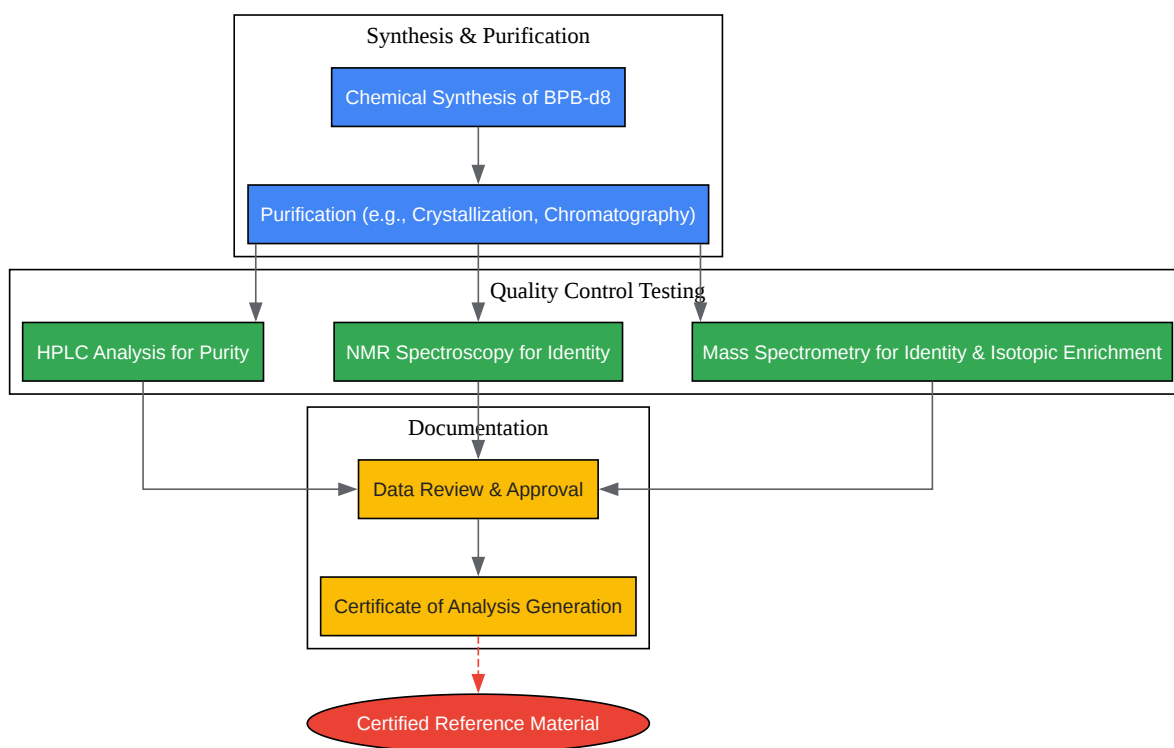
- **Instrumentation:** A high-resolution mass spectrometer, such as an Orbitrap, coupled to a liquid chromatography system (LC-MS).[\[5\]](#)[\[6\]](#)
- **Ionization Mode:** Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.[\[1\]](#)[\[5\]](#)
- **Precursor Ion:** The deprotonated molecule $[\text{M-H}]^-$ is selected as the precursor ion for MS/MS analysis. For **Bisphenol B-d8**, this would be at an m/z of approximately 249.18.
- **Collision-Induced Dissociation (CID):** The precursor ion is fragmented to produce characteristic product ions.

- Expected Fragmentation: Based on the fragmentation of non-deuterated Bisphenol B, the following product ions would be expected for **Bisphenol B-d8** (with the corresponding mass shifts due to deuteration):
 - Loss of a methyl group ($-\text{CH}_3$)
 - Loss of an ethyl group ($-\text{C}_2\text{H}_5$)
 - Cleavage to form phenoxide-d4 ions.

Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard like **Bisphenol B-d8**.



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Caption: General workflow for the certification of a chemical standard.

This guide provides a foundational understanding of the analytical chemistry behind the certification of **Bisphenol B-d8**. For specific applications, users should always refer to the Certificate of Analysis provided by their supplier.

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